molecular formula C9H12N2S B6279980 methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine CAS No. 335031-33-9

methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine

Cat. No.: B6279980
CAS No.: 335031-33-9
M. Wt: 180.27 g/mol
InChI Key: FBVGJRQUPRKJPU-UHFFFAOYSA-N
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Description

Methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine typically involves the reaction of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives with methylamine. One common method includes the activation of the carboxylic acid group to form an acyl imidazole intermediate, which then reacts with methylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymes like lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation through histone demethylation. By inhibiting this enzyme, the compound can affect gene expression and potentially exhibit anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

335031-33-9

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine

InChI

InChI=1S/C9H12N2S/c1-10-6-7-5-9-8(11(7)2)3-4-12-9/h3-5,10H,6H2,1-2H3

InChI Key

FBVGJRQUPRKJPU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(N1C)C=CS2

Purity

95

Origin of Product

United States

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